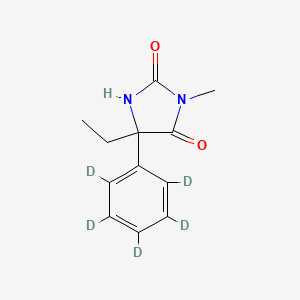

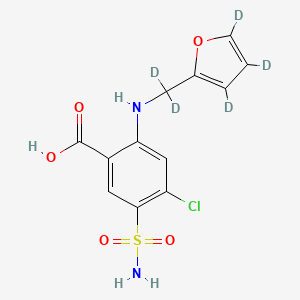

rac Mephenytoin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

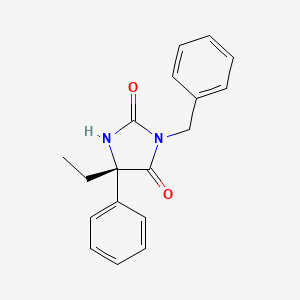

Rac Mephenytoin-d5 is a labelled analog of rac Mephenytoin, which is an anticonvulsant agent . It is used for proteomics research .

Molecular Structure Analysis

The molecular formula of this compound is C12H9D5N2O2 . The molecular weight is 223.28 .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO and Methanol . The melting point is 135-136°C . The density is 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Pharmacogenetics in Antiepileptic Drug Metabolism

Research in pharmacogenetics provides insights into how genetic variations affect the metabolism of drugs, including antiepileptic drugs (AEDs), by enzymes like CYP2C9 and CYP2C19. Mephenytoin, a prodrug closely related to rac Mephenytoin-d5, is metabolized by CYP2C19, offering a paradigm for studying drug metabolism and response variability among individuals. Understanding the metabolic pathways of compounds like this compound can enhance the development of safer and more effective therapeutic strategies, especially in conditions requiring precise dosing and management, such as epilepsy.

Metabolic Pathways and Genetic Variability : The study by Klotz (2007) on the metabolism of AEDs emphasizes the significance of CYP2C19 polymorphisms in affecting drug plasma concentrations and exposure, highlighting the importance of genetic factors in the clinical action of drugs. This research underlines the potential implications for this compound in pharmacokinetic studies and its utility in understanding patient-specific drug metabolism and efficacy, paving the way for personalized medication strategies (Klotz, 2007).

Pharmacogenetic Investigations : Further pharmacogenetic investigations, as reviewed by Löscher et al. (2009), into the genetic makeup influencing the treatment outcomes with AEDs, provide a comprehensive understanding of how genetic variability influences drug efficacy, tolerability, and safety. Such studies are integral in elucidating the pharmacological profiles of related compounds like this compound and in optimizing therapeutic regimens based on genetic predispositions (Löscher et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of rac Mephenytoin-d5 is the neuronal sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .

Mode of Action

This compound interacts with its targets by blocking frequency-, use-, and voltage-dependent neuronal sodium channels . This interaction limits the repetitive firing of action potentials, thereby inhibiting the spread of seizure activity, particularly in the motor cortex .

Biochemical Pathways

By limiting the firing of action potentials, this compound can modulate the activity of these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of the neuronal membrane and the inhibition of seizure activity. By blocking neuronal sodium channels, the compound prevents the excessive stimulation of neurons and the associated hyperexcitability. This action helps to control various forms of epilepsy .

Safety and Hazards

Propiedades

IUPAC Name |

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UPKDRLQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662066 |

Source

|

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185032-66-9 |

Source

|

| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)